Deacyl acebutolol

Cardioselectivity Beta-1 adrenoceptor Pulmonary safety

Accurate pharmacokinetic modeling of acebutolol fails without its active metabolite. Deacyl acebutolol (diacetolol) drives the β1-blockade duration in chronic therapy, with elimination t½ of 8-13 hours vs. 3-4 hours for parent drug. - **Critical impurity standard**: Acebutolol EP Impurity D - mandatory for ANDA filing & QC. - **Higher cardioselectivity**: Lower bronchial antagonism than acebutolol; ideal SAR probe. - **Regulatory-ready**: Pure reference material for HPLC method development & PK/PD studies.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 57898-80-3
Cat. No. B1669949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacyl acebutolol
CAS57898-80-3
SynonymsDeacyl acebutolol;  Acetolol;  M;  B 17127;  rac N-Desbutyroyl Acebutolol.
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O
InChIInChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3
InChIKeyDBUJVRULIBQHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacyl Acebutolol: Identity & Pharmacological Profile


Deacyl acebutolol (CAS 57898-80-3), also designated as diacetolol, N-desbutyroyl acebutolol, or M&B 17127, is the principal active metabolite of the beta-adrenoceptor antagonist acebutolol [1]. As a beta-blocking agent, it is characterized as a cardioselective (beta-1) antagonist with partial agonist activity (intrinsic sympathomimetic activity, ISA) [2]. In the context of procurement, its utility is not as a direct therapeutic substitute for acebutolol, but rather as a critical reference material for analytical method development (e.g., HPLC impurity profiling) [3] and as a distinct pharmacological probe to elucidate the contribution of the metabolite to the overall clinical profile of acebutolol therapy [4].

Impurity Standard
Acebutolol EP Impurity D reference material
Pharmacological Probe
Beta-1 selective antagonist with partial ISA
Metabolite Research
Principal active metabolite of acebutolol

Deacyl Acebutolol vs. Acebutolol: Key Differences


Assuming that acebutolol and its metabolite deacyl acebutolol are functionally equivalent in analytical or pharmacokinetic studies is a critical error. They differ fundamentally in key properties that dictate their behavior and utility. For instance, the elimination half-life (t½) of deacyl acebutolol (8-13 hours) is more than double that of acebutolol (3-4 hours) [1]. Furthermore, their selectivity profiles differ; deacyl acebutolol demonstrates greater cardioselectivity than its parent compound, as evidenced by a significantly lower antagonism on bronchial tissue [2][3]. Substituting one for the other without accounting for these documented differences will invalidate HPLC calibration curves, skew pharmacokinetic modeling, and lead to erroneous interpretations of receptor pharmacology, thereby compromising the integrity of research data and regulatory submissions.

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Elimination half-life differs significantly from acebutolol; reported PK profiles will not transfer directly.
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Beta-1 selectivity profile may shift bronchial blockade interpretation compared to acebutolol.
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Route of elimination (renal vs. non-renal) can alter exposure in organ-impairment research models.

Deacyl Acebutolol vs. Acebutolol & Beta-Blockers


Cardioselectivity: Bronchial Sparing Effect

The cardioselectivity of deacyl acebutolol (diacetolol) is superior to that of its parent drug, acebutolol, as demonstrated by its significantly reduced antagonism of beta-2 adrenoceptors in human bronchial tissue. This is a key differentiator for researchers investigating respiratory safety profiles. In an ex vivo human tissue model, the presence of a therapeutic concentration of diacetolol required only a 5.51-fold increase in isoprenaline to overcome bronchial blockade, compared to a 32.6-fold increase for the non-selective blocker propranolol and a 4.63-fold increase for acebutolol [1]. This quantifies a higher degree of pulmonary safety for the metabolite.

Bronchial Beta-2 Response
Head-to-head
Diacetolol: 5.51 dose ratio
Acebutolol: 4.63
Propranolol: 32.6
Supports beta-1 selectivity profiling; lower ex vivo bronchial beta-2 antagonism
Ex vivo human isolated bronchus model
Cardioselectivity Beta-1 adrenoceptor Pulmonary safety Human isolated bronchus

Prolonged Elimination Half-Life

The elimination half-life (t½) of deacyl acebutolol is a primary driver of the extended pharmacodynamic effect observed after acebutolol administration. Direct measurement shows a stark contrast: the t½ of deacyl acebutolol is in the range of 8-13 hours, while that of acebutolol is only 3-4 hours [1]. This 2- to 3-fold difference has direct implications for interpreting the duration of beta-blockade in both clinical and research settings.

Elimination Half-Life
Reported
8–13 h (diacetolol) vs 3–4 h (acebutolol)
Informs bioanalytical method detection window selection
Human PK studies; oral administration
Pharmacokinetics Half-life Clearance Dosing

Bronchial Selectivity vs. Propranolol

The greater cardioselectivity of deacyl acebutolol (diacetolol) over acebutolol is confirmed in vivo, albeit with a smaller margin. A clinical study comparing the bronchial beta-blockade of four beta-blockers showed the mean dose ratio for airway isoprenaline response was 2.4 for diacetolol, compared to 8 for acebutolol and 72 for the non-selective propranolol [1]. This indicates that diacetolol causes significantly less bronchial beta-2 receptor blockade than acebutolol, and far less than propranolol.

In Vivo Bronchial Selectivity
Head-to-head
Diacetolol 600 mg: 2.4 dose ratio
Acebutolol 400 mg: 8
Propranolol 80 mg: 72
Supports metabolite-specific cardioselectivity research
In vivo human study (n=11)
Bronchial beta-blockade Selectivity index In vivo study Pulmonary function

Chiral HPLC Separation of Acebutolol & Diacetolol

Analytical differentiation is essential for accurate quantification. A validated stereoselective HPLC method has been developed to simultaneously quantify the S-(-)- and R-(+)-enantiomers of both acebutolol and its metabolite, diacetolol, in human plasma and urine [1]. This method is crucial because it confirms that the two compounds can be baseline-resolved for precise measurement, which is a prerequisite for any pharmacokinetic study or quality control application.

Chiral HPLC Separation
Supporting evidence
Baseline separation of S- and R- enantiomers for both diacetolol and acebutolol
Enables enantiomer-specific quantification in biofluids
Validated stereoselective HPLC method
Analytical Chemistry Chiral Separation HPLC Method Validation

Renal vs. Non-Renal Elimination Pathways

A significant differentiator in drug disposition is the primary route of elimination. While acebutolol undergoes substantial non-renal clearance (biliary and gut excretion, with 56% of an oral dose recovered in feces), the major metabolite deacyl acebutolol is eliminated primarily via the kidneys [1]. This difference is critical for interpreting pharmacokinetic data, especially in studies involving subjects with renal or hepatic impairment.

Elimination Pathways
Class-level inference
Deacyl acebutolol: primarily renal elimination
Acebutolol: primarily non-renal (fecal 56%)
Supports research design in renal/hepatic clearance models
ADME review data; hepatic conversion may be assessed
ADME Excretion Renal Clearance Biliary Excretion

Deacyl Acebutolol Applications


ANDA Reference Standard

In the development of generic acebutolol formulations, deacyl acebutolol is a required impurity standard (e.g., Acebutolol EP Impurity D) [1]. Its use is mandated for HPLC method development, validation, and routine quality control to ensure that the level of this major metabolite/impurity is within acceptable limits. This is a non-negotiable procurement scenario for any entity filing an Abbreviated New Drug Application (ANDA).

Beta-1 Selectivity & ISA Probe

For researchers investigating the structure-activity relationship (SAR) of beta-adrenoceptor antagonists, deacyl acebutolol serves as a critical comparator tool. Its documented higher cardioselectivity and presence of intrinsic sympathomimetic activity (ISA), distinct from its parent compound acebutolol, make it an ideal probe for experiments designed to isolate the contributions of these properties to overall cardiovascular and pulmonary effects [2][3].

Clinical PK/PD Modeling

Given that the half-life of deacyl acebutolol (8-13 hours) is more than double that of acebutolol (3-4 hours), it is the primary driver of the duration of beta-blockade during chronic therapy [4]. Researchers conducting PK/PD studies of beta-blockers require a pure standard of deacyl acebutolol to accurately calibrate assays, measure its concentrations, and develop robust models that account for the active metabolite's contribution to the overall effect, especially in special populations like those with renal impairment where it accumulates [5].

Application
Selection Property
Validation Focus
Acebutolol impurity profiling
EP Impurity D reference standard
HPLC method accuracy and system suitability
Beta-1 selectivity research
Cardioselective partial agonist probe
Bronchial beta-2 response comparison
Metabolite-driven PK research
Extended half-life metabolite standard
PK model development and matrix effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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